Cas no 207853-63-2 (2'-Fluoro-3'-(trifluoromethyl)acetophenone)

2'-Fluoro-3'-(trifluoromethyl)acetophenone structure
207853-63-2 structure
Product Name:2'-Fluoro-3'-(trifluoromethyl)acetophenone
CAS No:207853-63-2
MF:C9H6F4O
MW:206.136956691742
MDL:MFCD00061145
CID:92373
PubChem ID:2737529
Update Time:2025-07-21

2'-Fluoro-3'-(trifluoromethyl)acetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-3-(trifluoromethyl)acetophenone
    • 2'-Fluoro-3'-(trifluoromethyl)acetophenone
    • 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone
    • 2′-Fluoro-3′-(trifluoromethyl)acetophenone
    • 2'-FLUORO-2,4,4'-TRIBROMODIPHENYL ETHER
    • 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone
    • 207853-63-2
    • SCHEMBL377350
    • 1-(2-Fluoro-3-trifluoromethyl-phenyl)-ethanone
    • 2 inverted exclamation mark -Fluoro-3 inverted exclamation mark -(trifluoromethyl)acetophenone
    • SY061832
    • MFCD00061145
    • EN300-1929976
    • 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
    • 1-[2-fluoranyl-3-(trifluoromethyl)phenyl]ethanone
    • FT-0612306
    • AKOS015854272
    • Ethanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]-
    • A814895
    • DTXSID20372115
    • CS-W015339
    • A879425
    • PS-8078
    • DB-045367
    • MDL: MFCD00061145
    • Inchi: 1S/C9H6F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3
    • InChI Key: LJCNLAUPUYILQZ-UHFFFAOYSA-N
    • SMILES: FC1C(C(C)=O)=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 206.03500
  • Monoisotopic Mass: 206.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.299±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 187.4±35.0 ºC (760 Torr),
  • Flash Point: 68.8±20.1 ºC,
  • Refractive Index: 1.453
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 17.07000
  • LogP: 3.04710
  • Solubility: Not determined

2'-Fluoro-3'-(trifluoromethyl)acetophenone Security Information

2'-Fluoro-3'-(trifluoromethyl)acetophenone Pricemore >>

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2'-Fluoro-3'-(trifluoromethyl)acetophenone Suppliers

Amadis Chemical Company Limited
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(CAS:207853-63-2)2'-Fluoro-3'-(trifluoromethyl)acetophenone
Order Number:A879425
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):500.0
Email:sales@amadischem.com

Additional information on 2'-Fluoro-3'-(trifluoromethyl)acetophenone

Research Briefing on 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS: 207853-63-2) in Chemical Biology and Pharmaceutical Applications

The compound 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS: 207853-63-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the role of 2'-Fluoro-3'-(trifluoromethyl)acetophenone as a versatile intermediate in the synthesis of fluorinated bioactive molecules. Fluorination is a critical strategy in medicinal chemistry, as it often enhances metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is known to improve lipophilicity and modulate electronic properties, making this compound a valuable scaffold for developing novel therapeutics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's utility in designing kinase inhibitors. The study demonstrated that derivatives of 2'-Fluoro-3'-(trifluoromethyl)acetophenone exhibited potent inhibitory activity against specific tyrosine kinases, which are implicated in cancer and inflammatory diseases. The compound's ability to act as a key building block for these inhibitors underscores its importance in targeted drug development.

Another area of interest is the compound's application in positron emission tomography (PET) tracer development. A recent preprint on bioRxiv detailed the synthesis of fluorine-18 labeled analogs of 2'-Fluoro-3'-(trifluoromethyl)acetophenone for imaging studies. The preliminary results suggest that these tracers could provide high-resolution imaging of enzyme activity in vivo, offering new tools for diagnostic applications.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties. A 2022 review in Chemical Reviews noted that while fluorinated compounds like 2'-Fluoro-3'-(trifluoromethyl)acetophenone offer advantages, their metabolic pathways and potential toxicity require further investigation. Ongoing research aims to address these gaps through structural modifications and advanced in vitro/in vivo studies.

In conclusion, 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS: 207853-63-2) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its dual role as a synthetic intermediate and a bioactive scaffold highlights its versatility, though further research is needed to fully realize its therapeutic potential. This briefing underscores the compound's relevance to contemporary pharmaceutical innovation and calls for continued exploration of its applications.

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Amadis Chemical Company Limited
(CAS:207853-63-2)2'-Fluoro-3'-(trifluoromethyl)acetophenone
A879425
Purity:99%
Quantity:100g
Price ($):500.0
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